![molecular formula C21H17F3N2O4 B184816 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide CAS No. 6043-12-5](/img/structure/B184816.png)
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide is a chemical compound that has been synthesized and studied extensively in the field of medicinal chemistry. This compound is known for its potential applications in the treatment of various diseases, including cancer and inflammation.
Mechanism Of Action
The exact mechanism of action of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical And Physiological Effects
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. This compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires a high level of expertise in organic chemistry.
Future Directions
There are several potential future directions for the study of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide. One potential direction is the development of new drugs based on this compound that could be used to treat cancer and inflammation. Another potential direction is the further study of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic potential. Additionally, the synthesis method for this compound could be optimized to make it more efficient and cost-effective for use in lab experiments.
Synthesis Methods
The synthesis of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide involves multiple steps and requires a high level of expertise in organic chemistry. The most commonly used method for synthesizing this compound involves the reaction of 5-bromoisoindoline with 2-(oxolan-2-ylmethyl)acetic acid, followed by the addition of 4-(trifluoromethyl)aniline and the subsequent cyclization of the resulting intermediate.
Scientific Research Applications
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
6043-12-5 |
|---|---|
Product Name |
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide |
Molecular Formula |
C21H17F3N2O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C21H17F3N2O4/c22-21(23,24)13-4-6-14(7-5-13)25-18(27)12-3-8-16-17(10-12)20(29)26(19(16)28)11-15-2-1-9-30-15/h3-8,10,15H,1-2,9,11H2,(H,25,27) |
InChI Key |
TXBRINCVVPQLTF-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)
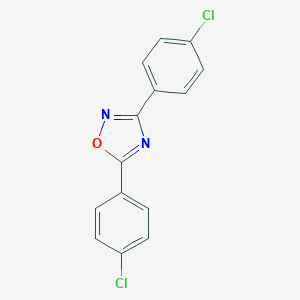

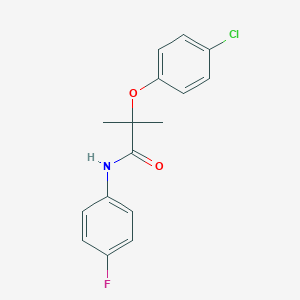
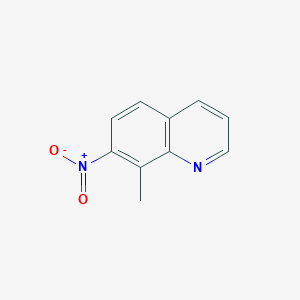

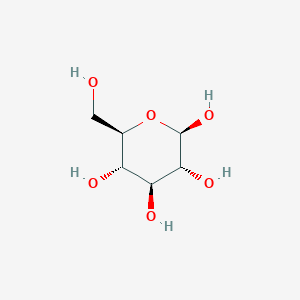
![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
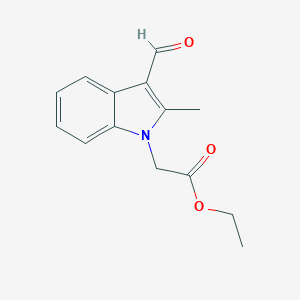
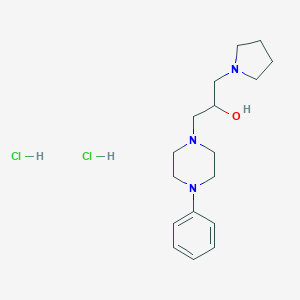
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184753.png)
![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)